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molecular formula C12H10N4O B8716117 (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol

(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanol

Cat. No. B8716117
M. Wt: 226.23 g/mol
InChI Key: XTDBTJLVLFPBEZ-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A mixture of 1-(6-phenylpyridazin-3-yl)hydrazine (2.00 g, 10.7 mmol), glycolic acid (0.825 g, 10.8 mmol), p-TsOH.H2O (2.55 g, 13.4 mmol) in PhMe (50 mL) was refluxed for 14 h. PhMe was removed in vacuo. The resulting solids were diluted with water (30 mL). The mixture was brought to pH˜10 with 2N NaOH. The solids were isolated solid by filtration, washed with water and dried under vacuum to give an off white solid which was used without further purification. (ESI, pos. ion) m/z: 227.0 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.825 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:12]=[N:11][C:10]([NH:13][NH2:14])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15](O)(=O)[CH2:16][OH:17].CC1C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[C:1]1([C:7]2[CH:8]=[CH:9][C:10]3[N:11]([C:15]([CH2:16][OH:17])=[N:14][N:13]=3)[N:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(N=N1)NN
Name
Quantity
0.825 g
Type
reactant
Smiles
C(CO)(=O)O
Name
Quantity
2.55 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
PhMe was removed in vacuo
ADDITION
Type
ADDITION
Details
The resulting solids were diluted with water (30 mL)
CUSTOM
Type
CUSTOM
Details
The solids were isolated solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give an off white solid which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1C=CC=2N(N1)C(=NN2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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